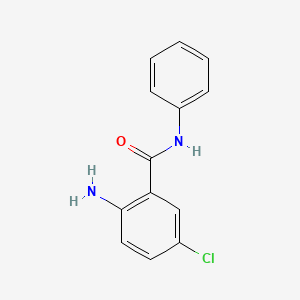
2-Bromo-2-methyl-N-phenylpropanamide
Übersicht
Beschreibung
2-Bromo-2-methyl-N-phenylpropanamide, or BMPA, is a chemical compound belonging to the class of amides. It is a colorless solid with a melting point of 159-160°C and a boiling point of 270-271°C. BMPA is a versatile molecule, with applications in organic synthesis, as well as in scientific research.
Wissenschaftliche Forschungsanwendungen
Rotational Isomer Studies
Mandel et al. (2013) studied the rotational preferences of N-(2-bromo-4,6-dimethylphenyl)-N-methyl 2-phenylpropanamide, a model for precursors in Hartwig asymmetric oxindole cyclizations. This research delved into the separation of atropisomers and the stability of the chiral axis under different conditions, contributing to understanding the molecular behavior in synthetic processes (Mandel et al., 2013).
Synthesis of Chiral Compounds
Hajji et al. (2002) explored the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. This study is significant for the synthesis of complex chiral structures, essential in pharmaceutical chemistry (Hajji et al., 2002).
Antimicrobial Activity Research
Grishchuk et al. (2013) investigated the antimicrobial properties of 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides, including derivatives of 2-Bromo-2-methyl-N-phenylpropanamide. Their study indicated low antimicrobial activity, contributing to the understanding of the potential and limitations of these compounds in antimicrobial applications (Grishchuk et al., 2013).
Spectroscopic and Electronic Properties
Viana et al. (2017) conducted an experimental and quantum chemical investigation on 2-Bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide, a structure analogous to paracetamol. This study provided insights into the electronic properties and vibrational mode couplings, which are crucial for understanding the molecular interactions and stability of such compounds (Viana et al., 2017).
Photochemical Reactions
Nishio et al. (2005) examined the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides. Their findings on the irradiation-induced dehydrobromination and cyclization of these compounds provide valuable insights for developing new photochemical synthetic methods (Nishio et al., 2005).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It is known to be an intermediate in the synthesis of diampromide hydrochloride , a ring-opened analog of Fentanyl . Fentanyl and its analogs primarily target the opioid receptors in the central nervous system, which play a crucial role in pain perception and relief .
Mode of Action
It is known that bromoamides like this compound can undergo free radical reactions . In such reactions, a bromine atom is lost, leaving behind a radical that can participate in further reactions . This could potentially lead to changes in the target molecules, affecting their function .
Biochemical Pathways
Given its role as an intermediate in the synthesis of opioid analgesics , it may indirectly influence the opioid signaling pathways. These pathways are involved in pain perception and relief, and their modulation can have significant downstream effects .
Result of Action
As an intermediate in the synthesis of opioid analgesics , its transformation could contribute to the overall analgesic effect of the final product. Opioid analgesics act by binding to opioid receptors, inhibiting the transmission of pain signals, and inducing a feeling of euphoria .
Action Environment
The action, efficacy, and stability of 2-Bromo-2-methyl-N-phenylpropanamide can be influenced by various environmental factors. These can include the pH and temperature of the reaction environment, the presence of other substances that can react with the compound, and the specific conditions under which the compound is stored and used. For instance, the compound is known to be stable at room temperature .
Biochemische Analyse
Biochemical Properties
2-Bromo-2-methyl-N-phenylpropanamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an intermediate in the synthesis of certain opioid analgesics . The compound’s interactions with enzymes and proteins are crucial for its biochemical activity. These interactions often involve binding to active sites or altering the conformation of the biomolecules, thereby influencing their activity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific enzymes, inhibiting or activating their activity. This binding can lead to conformational changes in the enzymes, affecting their function. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, which are important for understanding its potential therapeutic and toxicological effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s activity changes significantly at certain dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation, leading to the formation of metabolites that may have different biochemical activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within specific tissues, which are important for its therapeutic and toxicological effects .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-bromo-2-methyl-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-10(2,11)9(13)12-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMADUFDYDHKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177796 | |
| Record name | 2-Bromo-2-methyl-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2322-45-4 | |
| Record name | 2-Bromo-2-methyl-N-phenylpropanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002322454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2322-45-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2322-45-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-2-methyl-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-2-METHYL-N-PHENYLPROPANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQU5TJ66EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



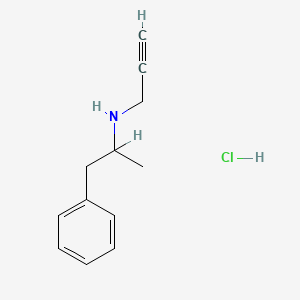
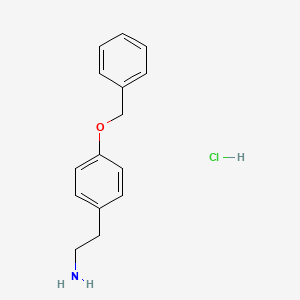
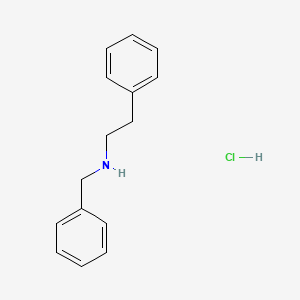

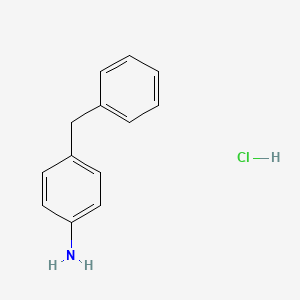
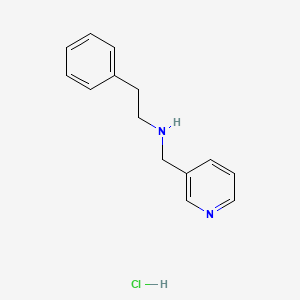
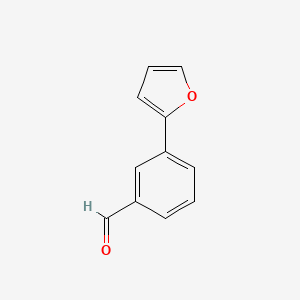
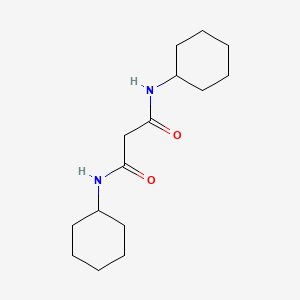
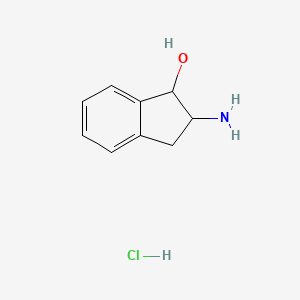

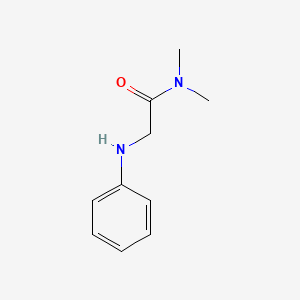
![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1266334.png)

